molecular formula C7H13BrO B3421043 4-Bromomethylcyclohexanol CAS No. 207669-62-3

4-Bromomethylcyclohexanol

Cat. No.: B3421043
CAS No.: 207669-62-3
M. Wt: 193.08 g/mol
InChI Key: ONPOTKLFNVQDGA-UHFFFAOYSA-N
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Description

4-Bromomethylcyclohexanol is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol. It is characterized by a bromomethyl group attached to a cyclohexanol ring. This compound is primarily used in scientific research and has various applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromomethylcyclohexanol can be synthesized through several methods. One common approach involves the bromination of cyclohexanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromomethylcyclohexanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to form cyclohexylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution: Various substituted cyclohexanol derivatives.

    Oxidation: Cyclohexanone, cyclohexanal.

    Reduction: Cyclohexylmethanol.

Scientific Research Applications

4-Bromomethylcyclohexanol has diverse applications in scientific research:

    Pharmaceutical Synthesis: It serves as a key building block in the synthesis of several pharmaceutical drugs, including Memantine, a medication used for treating Alzheimer’s disease.

    Fine Chemical Production: It is used in the production of flame retardants, plasticizers, and lubricants.

    Advanced Material Science: The compound is explored for its potential in developing novel polymers, resins, and liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-Bromomethylcyclohexanol is primarily related to its reactive bromomethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to act as an intermediate in various synthetic pathways. The hydroxyl group also contributes to its reactivity, enabling oxidation and reduction reactions.

Comparison with Similar Compounds

    Bromocyclohexane: Similar in structure but lacks the hydroxyl group, making it less versatile in certain reactions.

    Cyclohexanol: Lacks the bromomethyl group, limiting its use in substitution reactions.

Uniqueness: 4-Bromomethylcyclohexanol’s unique combination of a bromomethyl group and a hydroxyl group makes it highly versatile in synthetic chemistry. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-(bromomethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPOTKLFNVQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207669-62-3
Record name 4-(bromomethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Modified polyvinylbutryal containing a pendant group with cyclohexanol was prepared by the reaction of PVB with tetrahydropyranyl (THP) protected bromomethylcyclohexanol, followed by acid hydrolysis of the THP protection group. The THP-protected cyclohexanol-containing moiety was prepared by the following reaction sequence: 4-Methoxycyclohexanoic acid was reduced with borane-tetrahydrofuran complex to obtain 4-bromomethyl-cyclohexanol. This compound was treated with phosphorus tribromide to obtain the corresponding bromo compound. This bromo compound was reacted with trimethylsilyliodide to cleave the methoxy group to obtain 4-bromomethyl-cyclohexanol, which in turn was treated with dihyhdropyran to obtain the tetrahydropyranyl-protected bromomethylcyclohexanol. This preparation is represented by the following reaction scheme and further described in paragraphs a-d below. ##STR3## a) Preparation of 4-bromomethylcyclohexanol (C-3)
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Synthesis routes and methods II

Procedure details

The 4-methoxycyclohexylbromomethane compound (C-4) (2.6 g) in chloroform (7.8 g) was cooled with ice. Then trimethylsilyliodide (2.2 ml) was transferred to the C-4 solution. It was stirred at ambient temperature for 8 h, and then quenched with methanol. Then, volatiles were removed to obtain the desired alcohol in almost quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromomethylcyclohexanol
Reactant of Route 2
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4-Bromomethylcyclohexanol
Reactant of Route 3
4-Bromomethylcyclohexanol
Reactant of Route 4
4-Bromomethylcyclohexanol
Reactant of Route 5
4-Bromomethylcyclohexanol
Reactant of Route 6
4-Bromomethylcyclohexanol

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